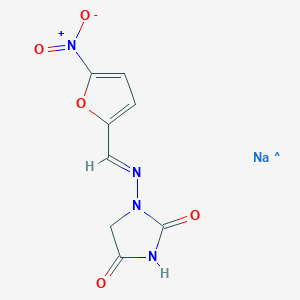

Nitrofurantoin (sodium)

Descripción

BenchChem offers high-quality Nitrofurantoin (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrofurantoin (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C8H6N4NaO5 |

|---|---|

Peso molecular |

261.15 g/mol |

InChI |

InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3+; |

Clave InChI |

IGEOXMZNNDNZOY-JSGFVSQVSA-N |

SMILES isomérico |

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].[Na] |

SMILES canónico |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na] |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Nitrofurantoin Sodium in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin (B1679001), a synthetic nitrofuran derivative, has been a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its sustained clinical efficacy and a remarkably low incidence of acquired bacterial resistance can be attributed to its unique and multifaceted mechanism of action. Unlike many antibiotics that target a single cellular process, nitrofurantoin, upon activation within the bacterial cell, unleashes a cascade of reactive intermediates that simultaneously disrupt multiple vital pathways, leading to bacterial cell death. This technical guide provides an in-depth exploration of the core mechanisms of action of nitrofurantoin in bacteria, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Multi-Targeted Assault of Nitrofurantoin

Nitrofurantoin is a prodrug, meaning it is inactive until metabolized within the bacterial cell.[1] This activation is a critical step that ensures its selective toxicity towards bacteria. The process begins with the uptake of nitrofurantoin by the bacterial cell, where it is rapidly reduced by bacterial flavoproteins, particularly nitroreductases such as NfsA and NfsB.[1] This reduction generates highly reactive electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[1][2] These reactive species are the primary effectors of nitrofurantoin's antibacterial activity, launching a non-specific attack on a variety of cellular macromolecules.[1][3] This multi-targeted approach is a key reason for the low development of clinically significant resistance.[4][5]

The primary cellular processes inhibited by these reactive intermediates are:

-

Damage to Bacterial DNA and RNA : The generated radicals interact with bacterial DNA, causing strand breakage and inhibiting DNA replication, which ultimately hampers bacterial proliferation and leads to cell death.[6][7]

-

Inhibition of Protein Synthesis : Nitrofurantoin's reactive intermediates non-specifically attack ribosomal proteins and ribosomal RNA (rRNA).[1][4][5] This covalent modification alters the structure and function of the ribosome, leading to a complete inhibition of protein synthesis.[1][4]

-

Disruption of Metabolic Pathways : Key enzymes involved in vital biochemical processes are inhibited. This includes enzymes of the Krebs cycle (citric acid cycle) and those involved in carbohydrate metabolism.[8][9]

-

Interference with Cell Wall Synthesis : The reactive intermediates can also alter the structure and function of components involved in bacterial cell wall synthesis, compromising the integrity of the cell wall and increasing susceptibility to osmotic stress.[6][7]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and logical relationships in nitrofurantoin's mechanism of action.

Caption: Overall mechanism of action of nitrofurantoin in a bacterial cell.

Quantitative Data: In Vitro Susceptibility

The effectiveness of nitrofurantoin against common uropathogens is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize MIC data for nitrofurantoin against key bacterial species.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 1 - 128 | 16 | 16 |

| Enterococcus faecium | 32 - 512 | 64 | 128 |

| Data sourced from a study on canine urinary isolates.[10] |

| Carbapenem-Resistant Organism | Nitrofurantoin MIC (µg/mL) |

| Escherichia coli (n=81) | |

| MIC Range | 1 - >256 |

| MIC50 | 24 |

| MIC90 | 128 |

| Data from a study on carbapenem-resistant Enterobacteriaceae.[8] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of nitrofurantoin's mechanism of action. The following are protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This is a standard method for determining the in vitro susceptibility of bacteria to nitrofurantoin.[1][3]

Objective: To determine the lowest concentration of nitrofurantoin that inhibits the visible growth of a bacterial strain.

Methodology:

-

Preparation of Nitrofurantoin Stock Solution:

-

Accurately weigh the desired amount of nitrofurantoin powder.

-

Dissolve in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[1]

-

-

Preparation of Microtiter Plate:

-

Dispense sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.[3]

-

Perform a serial two-fold dilution of the nitrofurantoin stock solution across the wells to create a range of decreasing concentrations.[3]

-

Well 11 serves as the positive growth control (no drug), and well 12 as the negative/sterility control (no drug, no bacteria).[1]

-

-

Inoculum Preparation:

-

From a pure culture, suspend bacterial colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]

-

-

Inoculation and Incubation:

-

Reading and Interpretation:

-

Visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of nitrofurantoin at which there is no visible growth.[3]

-

Caption: Experimental workflow for MIC determination via broth microdilution.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on the machinery of protein synthesis.[6]

Objective: To quantify the direct inhibitory effect of nitrofurantoin on bacterial protein synthesis.

Methodology:

-

System Preparation:

-

Utilize a commercially available bacterial in vitro transcription/translation (IVTT) kit (e.g., from E. coli extracts). This kit contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary factors.

-

The kit should include a DNA template encoding a reporter protein, such as luciferase.[6]

-

-

Reaction Setup:

-

In a microplate format, set up the IVTT reactions according to the manufacturer's protocol.

-

Add a range of concentrations of nitrofurantoin to the reactions. Since nitrofurantoin requires activation, the IVTT system must contain the necessary nitroreductases, or they must be added exogenously.

-

Include a positive control (no drug) and a negative control (no DNA template).[6]

-

-

Incubation and Detection:

-

Incubate the reactions to allow for protein synthesis.

-

Measure the activity of the reporter protein (e.g., luminescence for luciferase) using a plate reader.[6]

-

-

Data Analysis:

-

Normalize the signal from the nitrofurantoin-treated reactions to the positive control.

-

Plot the percentage of protein synthesis against the concentration of nitrofurantoin to determine the inhibitory effect and calculate an IC50 value (the concentration of the drug that inhibits 50% of protein synthesis).[6]

-

Assessment of DNA Damage (Conceptual Protocol)

While a specific, detailed protocol was not found in the initial search, a conceptual approach to assess DNA damage can be outlined based on the known mechanisms.

Objective: To determine if nitrofurantoin causes damage to bacterial DNA.

Methodology:

-

Bacterial Culture and Treatment:

-

Grow a susceptible bacterial strain to mid-log phase.

-

Expose the bacterial cultures to various concentrations of nitrofurantoin for a defined period.

-

-

DNA Extraction and Analysis:

-

Extract genomic DNA from both treated and untreated bacterial cells.

-

Analyze the integrity of the extracted DNA using techniques such as:

-

Agarose Gel Electrophoresis: To visualize DNA fragmentation or smearing, which is indicative of strand breaks.

-

Comet Assay (Single Cell Gel Electrophoresis): To detect DNA damage at the level of individual cells.

-

Quantitative PCR (qPCR) of specific gene targets: To assess for DNA lesions that may inhibit PCR amplification.

-

-

-

Data Analysis:

-

Compare the extent of DNA damage in nitrofurantoin-treated samples to the untreated controls.

-

Conclusion

The antibacterial efficacy of nitrofurantoin sodium is rooted in its ability to act as a prodrug that, once activated by bacterial nitroreductases, generates reactive intermediates that damage multiple, unrelated cellular targets. This multi-pronged attack on DNA, ribosomes, metabolic enzymes, and the cell wall explains its sustained utility and the low rate of resistance development. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is paramount for the continued effective use of this important antibiotic and for the development of new antimicrobial agents that may mimic its successful multi-targeting strategy. Further research into the precise nature of the reactive intermediates and their specific interactions with cellular macromolecules will continue to refine our understanding of this remarkable therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Antimicrobial susceptibilities of clinical bacterial isolates from urinary tract infections to fosfomycin and comparator antibiotics determined by agar dilution method and automated micro broth dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 8. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

Nitrofurantoin Sodium: A Technical Guide to Degradation Pathways and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of nitrofurantoin (B1679001) sodium, a synthetic broad-spectrum antibiotic. Understanding the stability of nitrofurantoin and the formation of its degradation products is critical for ensuring its safety, efficacy, and quality throughout its lifecycle, from manufacturing to patient administration. This document delves into the primary degradation mechanisms—hydrolysis, photolysis, and oxidation—supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Introduction to Nitrofurantoin Stability

Nitrofurantoin is an antibiotic primarily used for treating uncomplicated urinary tract infections. Its chemical structure, containing a nitro-substituted furan (B31954) ring linked to a hydantoin (B18101) moiety, is susceptible to degradation under various environmental conditions. The stability of nitrofurantoin is influenced by factors such as pH, light, temperature, and the presence of oxidizing agents. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Therefore, a thorough understanding of its degradation profile is essential for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.

Degradation Pathways of Nitrofurantoin

Nitrofurantoin degrades through several pathways, with hydrolysis and photolysis being the most significant abiotic routes. Oxidative and microbial degradation also contribute to its transformation.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for nitrofurantoin, heavily dependent on pH and temperature. The degradation follows first-order kinetics.[1]

-

Acidic Conditions (pH 4): Nitrofurantoin is relatively stable under acidic conditions. The degradation rate is significantly slower compared to neutral and alkaline conditions.[1] The proposed mechanism at low pH involves the protonation of the nitrofurantoin molecule, followed by the cleavage of the N-N single bond.[1][2]

-

Neutral Conditions (pH 7): At neutral pH, the rate of hydrolysis increases. The primary mechanism is proposed to be the cleavage of the heterocyclic non-aromatic ring.[1][2]

-

Alkaline Conditions (pH 9): Nitrofurantoin is least stable in alkaline environments, where the hydrolysis rate is markedly accelerated.[1] The degradation in alkaline conditions is thought to involve the reduction of the non-aromatic heterocyclic ring.[1][2]

The following diagram illustrates the proposed hydrolytic degradation pathways of nitrofurantoin under different pH conditions.

Photolytic Degradation

Nitrofurantoin is highly susceptible to photodegradation, which is a rapid process following pseudo-first-order kinetics.[3] Direct photolysis is the predominant pathway for its degradation in aquatic environments.

The initial step in the photolytic degradation of nitrofurantoin involves a fast anti to syn (or trans to cis) photoisomerization of the C=N double bond, forming an intermediate, i-NFT.[4] This is followed by a slower photohydrolysis of both isomers, leading to the formation of two primary degradation products: 5-nitro-2-furaldehyde (B57684) (NFA) and 1-aminohydantoin (B1197227) (AHD) .[4]

Further degradation of NFA can occur, leading to the formation of 5-hydroxyfuran-2-carbaldehyde.[4] The photolytic process can be influenced by environmental factors such as pH and the presence of other substances in the water matrix.

The following diagram illustrates the photolytic degradation pathway of nitrofurantoin.

Oxidative Degradation

Nitrofurantoin can also be degraded through oxidation. The photo-Fenton process, an advanced oxidation process, has been shown to be effective in removing nitrofurantoin from aqueous solutions.[5][6] This process involves the generation of highly reactive hydroxyl radicals (•OH) which attack the nitrofurantoin molecule.

Studies using the photo-Fenton process have identified several degradation products, indicating that the oxidative degradation pathway is complex.[5]

Microbial Degradation

Microbial degradation of nitrofurantoin has also been reported. Certain bacterial strains isolated from activated sludge have demonstrated the ability to degrade nitrofurantoin, with removal efficiencies ranging from 50% to 90% over a 28-day period.[7]

Quantitative Degradation Data

The following tables summarize the quantitative data available on the degradation kinetics of nitrofurantoin under various conditions.

Table 1: Hydrolytic Degradation Half-Lives (t1/2) of Nitrofurantoin [1][2]

| pH | Temperature (°C) | Half-Life (days) |

| 4 | 20 | 1423.5 (3.9 years) |

| 4 | 40 | 134.7 |

| 4 | 60 | 15.4 |

| 7 | 20 | 266.6 |

| 7 | 40 | 21.6 |

| 7 | 60 | 2.2 |

| 9 | 20 | 44.2 |

| 9 | 40 | 4.1 |

| 9 | 60 | 0.5 |

Table 2: Activation Energies (Ea) for Hydrolytic Degradation of Nitrofurantoin [1][2]

| pH | Activation Energy (kJ mol-1) |

| 4 | 100.7 |

| 7 | 111.2 |

| 9 | 102.3 |

Table 3: Photolytic Degradation of Nitrofurantoin

| Condition | Rate Constant (k) | Half-Life (t1/2) | Reference |

| Simulated Solar Radiation | - | < 20 minutes | [3] |

| Photo-Fenton Process | 0.61 min-1 | - | [5][6] |

Experimental Protocols

This section provides an overview of the experimental methodologies used in the study of nitrofurantoin degradation.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

General Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for a specified period.

-

Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for a specified period.

-

Neutral Hydrolysis: Reflux the drug substance in water at 60°C.

-

Oxidative Degradation: Treat the drug substance with 3% H2O2 at room temperature.

-

Photodegradation: Expose the drug substance to UV light (e.g., 254 nm) or simulated solar radiation.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

Samples are withdrawn at various time points and analyzed by a suitable stability-indicating method, typically HPLC.

The following diagram illustrates a typical workflow for a forced degradation study.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of nitrofurantoin and its degradation products.

Table 4: Representative HPLC Methods for Nitrofurantoin Analysis

| Parameter | Method A[8][9][10] | Method B[11] | Method C[7] |

| Column | Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm) | Cogent Bidentate C18 (4.6 x 75 mm, 4µm) | Gemini-NX C18 (100 mm × 2.0 mm, 3 μm) |

| Mobile Phase | 0.1% Triethylamine (pH 3.0) : Acetonitrile (80:20 v/v) | 85% DI Water / 15% Acetonitrile / 0.1% Formic Acid | Ammonium acetate (B1210297) (5 x 10-3 mol L-1) in water and methanol |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |

| Detection | PDA at 254 nm | UV at 254 nm | MS/MS |

| Column Temp. | 30°C | Not specified | 35°C |

| Retention Time | ~2.0 min | Not specified | Not specified |

Mass Spectrometry (MS) is often coupled with HPLC (LC-MS/MS) for the identification and structural elucidation of degradation products.[5][12] The multiple reaction monitoring (MRM) mode is typically used for quantification. For instance, the transition for nitrofurantoin has been reported as m/z 237.0 → 151.8.[12]

Conclusion

The degradation of nitrofurantoin sodium is a multifaceted process influenced by pH, light, temperature, and oxidative stress. Hydrolysis and photolysis are the primary degradation pathways, leading to the formation of several degradation products, with 5-nitro-2-furaldehyde and 1-aminohydantoin being key photoproducts. A thorough understanding of these degradation pathways and the development of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of nitrofurantoin-containing pharmaceutical products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of nitrofurantoin.

References

- 1. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nitrofurantoin removal by the photo-Fenton process: degradation, mineralization, and biological inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Nitrofurantoin—Microbial Degradation and Interactions with Environmental Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcpa.in [ijcpa.in]

- 9. ijcpa.in [ijcpa.in]

- 10. benchchem.com [benchchem.com]

- 11. Nitrofurantoin Capsule Analyzed with HPLC - AppNote [mtc-usa.com]

- 12. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Nitrofurantoin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of nitrofurantoin (B1679001) sodium salt, the soluble form of the widely used antibacterial agent, nitrofurantoin. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction

Nitrofurantoin is a synthetic nitrofuran derivative with a broad spectrum of antibacterial activity, primarily used in the treatment of uncomplicated urinary tract infections. Its efficacy is, however, limited by its low aqueous solubility. The sodium salt of nitrofurantoin overcomes this limitation, exhibiting significantly enhanced solubility, which is a critical factor in its formulation and administration. This guide will delve into the key physicochemical parameters of nitrofurantoin sodium salt, providing a comparative context with its parent compound where relevant.

Physicochemical Properties

The fundamental physicochemical characteristics of nitrofurantoin sodium salt are summarized below. These properties are crucial for understanding its behavior in various experimental and physiological settings.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | sodium;3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate | [1] |

| CAS Number | 54-87-5 | [2] |

| Molecular Formula | C₈H₅N₄NaO₅ | [1][2] |

| Molecular Weight | 260.14 g/mol | [1][2] |

| Appearance | Yellow crystalline powder or crystals | [3] |

Physicochemical Data

The following table presents key quantitative data for nitrofurantoin sodium salt, with comparative values for the parent nitrofurantoin where available, to highlight the impact of salt formation.

| Property | Nitrofurantoin Sodium Salt | Nitrofurantoin (Parent Compound) | Reference(s) |

| Melting Point | 263°C | 270-272°C (decomposes) | [3] |

| Aqueous Solubility | Freely soluble in water | Very slightly soluble in water (19 mg/100 mL at pH 7) | [2] |

| pKa | Not applicable (salt form) | 7.2 | [3] |

| LogP | 0.683 | -0.47 | [3] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization of nitrofurantoin sodium salt.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity and concentration of nitrofurantoin sodium salt in bulk material or pharmaceutical formulations.

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 column (e.g., 4.6 mm x 75 mm, 2.7 µm particle size).

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade).

-

0.1% Triethylamine solution, pH adjusted to 3.0 with orthophosphoric acid.

-

Nitrofurantoin sodium salt reference standard.

-

Mobile phase: A mixture of the 0.1% Triethylamine buffer and Acetonitrile (80:20 v/v).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

-

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the nitrofurantoin sodium salt reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 100 µg/mL).

-

Sample Solution Preparation: Accurately weigh and dissolve the nitrofurantoin sodium salt sample in the mobile phase to achieve a similar concentration to the standard solution.

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Quantification: Compare the peak area of the nitrofurantoin peak in the sample chromatogram to that of the standard chromatogram to determine the purity or concentration.

-

UV-Visible Spectrophotometry for Quantification

This method provides a simple and rapid approach for the quantification of nitrofurantoin sodium salt.

-

Instrumentation:

-

UV-Visible Spectrophotometer with 1 cm quartz cuvettes.

-

-

Reagents and Materials:

-

0.1 N Hydrochloric Acid (HCl).

-

Nitrofurantoin sodium salt reference standard.

-

-

Procedure:

-

Solvent Selection: Confirm the solubility and stability of nitrofurantoin sodium salt in 0.1 N HCl.

-

Determination of λmax: Prepare a dilute solution of nitrofurantoin sodium salt in 0.1 N HCl (e.g., 10-20 µg/mL). Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 360 nm.[4]

-

Preparation of Standard Solutions: Prepare a stock solution of the nitrofurantoin sodium salt reference standard in 0.1 N HCl (e.g., 100 µg/mL). From this stock solution, prepare a series of dilutions to create a calibration curve (e.g., 10, 20, 30, 40, 50 µg/mL).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration and determine the regression equation.

-

Sample Analysis: Prepare a solution of the nitrofurantoin sodium salt sample in 0.1 N HCl at a concentration that falls within the range of the calibration curve. Measure its absorbance at the λmax.

-

Quantification: Calculate the concentration of the sample using the regression equation from the calibration curve.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to nitrofurantoin sodium salt.

Caption: Mechanism of action of nitrofurantoin within a bacterial cell.

Caption: A typical workflow for antimicrobial susceptibility testing using the disk diffusion method.

Conclusion

Nitrofurantoin sodium salt offers a significant advantage over its parent compound due to its enhanced aqueous solubility, facilitating its use in various pharmaceutical formulations. This guide has provided a detailed summary of its key physicochemical properties, alongside practical experimental protocols for its analysis. The visualized mechanism of action and experimental workflow offer a clear understanding of its biological activity and evaluation. This comprehensive resource is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical field.

References

A Technical Guide to the Solid-State Landscape of Nitrofurantoin: An Analysis of its Crystalline Forms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrofurantoin (B1679001) is a widely utilized antibacterial agent, primarily for the treatment of urinary tract infections. Its efficacy and bioavailability are intrinsically linked to its solid-state properties. While the sodium salt of nitrofurantoin is a recognized form of the drug, a comprehensive search of the public scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for nitrofurantoin sodium. This guide, therefore, provides an in-depth analysis of the well-characterized crystalline forms of nitrofurantoin: its anhydrous polymorphs and monohydrated forms. Understanding the crystallographic and physicochemical properties of these forms is crucial for the development of stable and effective drug products. This document summarizes the available quantitative crystallographic data, details the experimental protocols for their characterization, and provides visual representations of the relationships between these solid-state forms and the analytical workflow.

The Polymorphic and Hydrated Landscape of Nitrofurantoin

Nitrofurantoin is known to exist in several crystalline forms, including two anhydrous polymorphs (α and β) and two monohydrates (I and II).[1][2] Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. These different forms can exhibit distinct physicochemical properties, such as solubility, dissolution rate, and stability, which can significantly impact the drug's therapeutic performance.

The interconversion between these forms is a critical consideration in drug development. For instance, the anhydrous β form is the commercially available form, which has been observed to transform into the more stable monohydrate II form in the presence of water.[3] This transformation can affect the dissolution rate and, consequently, the bioavailability of the drug.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the known anhydrous and monohydrated forms of nitrofurantoin, as determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for Anhydrous Nitrofurantoin Polymorphs

| Parameter | α-Polymorph | β-Polymorph |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/n |

| a (Å) | 6.774 | 7.840 |

| b (Å) | 7.795 | 6.486 |

| c (Å) | 9.803 | 18.911 |

| α (°) | 106.68 | 90 |

| β (°) | 104.09 | 93.17 |

| γ (°) | 92.29 | 90 |

| Volume (ų) | 468.7 | 959.8 |

| Z | 2 | 4 |

Data sourced from Pienaar et al. (1993).[2]

Table 2: Crystallographic Data for Nitrofurantoin Monohydrates

| Parameter | Monohydrate I | Monohydrate II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/n | Pbca |

| a (Å) | 12.642 | 9.857 |

| b (Å) | 7.845 | 17.383 |

| c (Å) | 18.920 | 12.642 |

| α (°) | 90 | 90 |

| β (°) | 93.18 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1873.4 | 2166.9 |

| Z | 8 | 8 |

Data sourced from Pienaar et al. (1993).[1]

Experimental Protocols

The determination of the crystal structures of nitrofurantoin's various forms involves a series of well-established experimental techniques. The following provides a generalized overview of the key methodologies.

Crystal Growth (Crystallization)

High-quality single crystals are a prerequisite for single-crystal X-ray diffraction. For nitrofurantoin and its co-crystals, various methods have been employed:

-

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent is prepared. The solution is filtered and allowed to stand undisturbed, permitting the solvent to evaporate slowly, leading to the formation of crystals.[4]

-

Solution Crystallization: Equimolar amounts of nitrofurantoin and a co-former are dissolved in a suitable solvent or solvent mixture. The solution is then allowed to cool slowly or the solvent is evaporated to induce crystallization.[4]

-

Liquid-Assisted Grinding (LAG): This high-throughput screening method involves grinding the solid components with a small amount of a liquid to facilitate the formation of new crystalline phases.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.

-

Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a sample. The experimental powder pattern is compared with a simulated pattern calculated from single-crystal X-ray data to confirm the identity of a polymorphic or hydrated form.

Thermal Analysis

Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the thermal behavior of the different solid forms.

-

DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, transition temperatures between polymorphs, and heats of fusion and transition.

-

TGA: Measures the change in mass of a sample as a function of temperature. It is particularly useful for studying dehydration and desolvation processes in hydrates and solvates.

Conclusion

While the crystal structure of nitrofurantoin sodium remains to be publicly elucidated, a thorough understanding of the solid-state chemistry of nitrofurantoin is achievable through the comprehensive analysis of its known anhydrous and hydrated forms. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals. The distinct crystallographic properties of the α and β anhydrous polymorphs, as well as monohydrates I and II, underscore the critical importance of solid-state characterization in the pharmaceutical development of nitrofurantoin. Future work to determine the crystal structure of nitrofurantoin sodium would be of significant value to the scientific community, providing a more complete picture of the solid-state landscape of this important antibiotic.

References

- 1. Polymorphs of nitrofurantoin. I. Preparation and X-ray crystal structures of two monohydrated forms of nitrofurantoin | Semantic Scholar [semanticscholar.org]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmaceutical cocrystals of nitrofurantoin: screening, characterization and crystal structure analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Unraveling the Arsenal: A Technical Guide to Nitrofurantoin's Multi-Target Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its enduring efficacy and low rates of acquired resistance are attributed to a complex and multi-faceted mechanism of action. Unlike many antibiotics that target a single cellular process, nitrofurantoin acts as a prodrug that, once activated within the bacterial cell, unleashes a cascade of reactive intermediates that indiscriminately attack multiple vital targets. This in-depth technical guide elucidates the core mechanisms of nitrofurantoin, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Activation Cascade: From Prodrug to Potent Effector

Nitrofurantoin's antimicrobial activity is contingent upon its intracellular reduction by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases known as NfsA and NfsB.[1][2] This enzymatic conversion is a critical step, as it transforms the relatively inert parent molecule into highly reactive electrophilic intermediates, including nitro-anion free radicals and hydroxylamine.[2] These reactive species are the ultimate effectors of nitrofurantoin's bactericidal action.

The activation process is significantly more efficient in bacterial cells compared to mammalian cells, which contributes to the drug's selective toxicity.[3] The rate of nitrofurantoin reduction by these bacterial enzymes directly correlates with the susceptibility of the organism.[4]

A Multi-Pronged Attack on Bacterial Viability

Once generated, the reactive intermediates of nitrofurantoin launch a widespread and non-specific assault on numerous cellular components, leading to the inhibition of several vital processes simultaneously.[5][6] This multi-target mechanism is a key factor in the low incidence of clinically significant resistance to the drug.[4]

Inhibition of Protein Synthesis

A primary target of activated nitrofurantoin is the bacterial ribosome. The reactive intermediates react non-specifically with ribosomal proteins and ribosomal RNA (rRNA).[2][4] This covalent modification is believed to alter the structure and function of the ribosome, leading to a complete inhibition of protein synthesis, a critical process for bacterial growth and survival.[2][4] At bactericidal concentrations, this disruption of protein synthesis is a major contributor to cell death.[2]

DNA Damage and Induction of the SOS Response

The electrophilic intermediates generated from nitrofurantoin reduction can directly damage bacterial DNA, causing lesions such as interstrand cross-links.[7][8] This genotoxic activity triggers the bacterial SOS response, a complex regulatory network that is activated in response to extensive DNA damage.[7][9] The induction of the SOS pathway further underscores the DNA-damaging capabilities of the drug. Bacteria with deficiencies in DNA repair mechanisms are particularly susceptible to the toxic effects of nitrofurantoin.[9]

Disruption of Metabolic Pathways

Nitrofurantoin has been shown to interfere with key metabolic processes within the bacterial cell. At higher concentrations, it can inhibit enzymes involved in the citric acid cycle (Krebs cycle), thereby disrupting carbohydrate metabolism and cellular energy production.[9][10] This interference with fundamental metabolic pathways adds another layer to its antimicrobial efficacy.

Interference with Cell Wall Synthesis

The reactive intermediates of nitrofurantoin can also impact the synthesis of the bacterial cell wall, although this is a less characterized aspect of its mechanism.[11] By altering the structure and function of components involved in cell wall biosynthesis, nitrofurantoin can compromise the integrity of this essential protective barrier.

Quantitative Data on Nitrofurantoin's Activity

The efficacy of nitrofurantoin is quantified through various parameters, most notably the Minimum Inhibitory Concentration (MIC). The following table summarizes key quantitative data for nitrofurantoin against common uropathogens.

| Parameter | Organism | Value (µg/mL) | Reference(s) |

| MIC Range | Escherichia coli | 1 - 128 | [12] |

| MIC50 | Escherichia coli | 16 | [13] |

| MIC90 | Escherichia coli | 128 | [13] |

| Bacteriostatic Concentration | Most susceptible organisms | < 32 | [12] |

| Bactericidal Concentration | Achieved in urine | > 100 | [12] |

| Resistance Breakpoint (CLSI) | Enterobacteriaceae | ≥ 128 | [6] |

| Susceptible Breakpoint (CLSI) | Enterobacteriaceae | ≤ 32 | [6] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Detailed Experimental Protocols

Investigating the multifaceted mechanism of nitrofurantoin requires a range of specialized experimental procedures. The following sections provide detailed methodologies for key assays.

Inhibition of Inducible Enzyme (β-galactosidase) Synthesis Assay

This assay is a classic method to assess the effect of a compound on de novo protein synthesis in bacteria. The synthesis of β-galactosidase is induced, and the enzyme's activity is measured colorimetrically.

Objective: To determine the concentration at which nitrofurantoin inhibits the synthesis of new proteins in response to an inducer.

Methodology:

-

Bacterial Culture Preparation: Grow a culture of a suitable bacterial strain (e.g., E. coli K-12) in a minimal medium with a non-inducing carbon source to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Treatment: Aliquot the culture and treat with a range of nitrofurantoin concentrations. Include a no-drug control.

-

Induction: Add an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to each aliquot to initiate the synthesis of β-galactosidase.

-

Incubation: Incubate the cultures for a defined period to allow for enzyme synthesis.

-

Cell Lysis: Permeabilize the bacterial cells using a method such as treatment with chloroform (B151607) and sodium dodecyl sulfate (B86663) (SDS).

-

Enzymatic Reaction: Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the permeabilized cells. β-galactosidase will cleave ONPG to produce a yellow product, o-nitrophenol.

-

Reaction Termination: Stop the reaction by adding a high pH solution, such as 1 M sodium carbonate (Na2CO3).

-

Data Analysis: Measure the absorbance of the o-nitrophenol at 420 nm. Calculate the β-galactosidase activity, often expressed in Miller Units, and plot it against the nitrofurantoin concentration to determine the inhibitory effect.[12]

In Vitro Transcription/Translation (IVTT) Assay

This cell-free assay directly measures the effect of a compound on the protein synthesis machinery.

Objective: To quantify the direct inhibitory effect of nitrofurantoin on bacterial protein synthesis.

Methodology:

-

System Preparation: Utilize a commercially available bacterial IVTT kit (e.g., from E. coli extracts) containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary factors. The kit should include a DNA template for a reporter protein (e.g., luciferase).

-

Reaction Setup: In a microplate format, set up the IVTT reactions according to the manufacturer's protocol. Add a range of nitrofurantoin concentrations. The IVTT system must contain the necessary nitroreductases for activation, or they must be added exogenously.

-

Incubation: Incubate the reactions at the optimal temperature to allow for protein synthesis.

-

Signal Detection: Measure the reporter protein activity. For luciferase, add the appropriate substrate and measure the resulting luminescence.

-

Data Analysis: Normalize the signal from the nitrofurantoin-treated reactions to a no-drug control. Plot the percentage of protein synthesis against the nitrofurantoin concentration to determine the IC50 value.[12]

Proteomic Analysis of Adducted Ribosomal Proteins

Modern proteomic techniques, such as mass spectrometry, can be employed to identify the specific ribosomal proteins modified by activated nitrofurantoin.

Objective: To identify the ribosomal proteins that are adducted by nitrofurantoin metabolites.

Methodology:

-

Treatment and Ribosome Isolation: Treat bacterial cultures with a sub-lethal concentration of nitrofurantoin. Isolate the ribosomes from the treated cells through differential centrifugation.

-

Protein Extraction and Digestion: Extract the ribosomal proteins and digest them into peptides using a protease like trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against a database of the organism's ribosomal proteins. Identify mass shifts in the peptides that correspond to the addition of a nitrofurantoin metabolite, indicating which proteins have been modified.[12]

Conclusion

Nitrofurantoin's sustained clinical relevance is a direct consequence of its sophisticated and robust multi-target mechanism of action. By undergoing intracellular activation to form highly reactive intermediates, it simultaneously cripples multiple essential cellular processes in bacteria, including protein synthesis, DNA replication, and central metabolism. This broad-based attack strategy makes the development of resistance a formidable challenge for bacteria. A thorough understanding of these intricate mechanisms, supported by quantitative data and detailed experimental protocols, is paramount for the continued effective use of this important antimicrobial agent and for the development of future therapeutics that may employ similar multi-targeting strategies to combat the growing threat of antibiotic resistance.

References

- 1. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. benchchem.com [benchchem.com]

- 6. Susceptibility profile, resistance mechanisms & efficacy ratios of fosfomycin, nitrofurantoin & colistin for carbapenem-resistant Enterobacteriaceae causing urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage and prophage induction and toxicity of nitrofurantoin in Escherichia coli and Vibrio cholerae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA damage and cell killing by nitrofurantoin in relation to its carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

Nitrofurantoin: An In-Depth Technical Guide to its Antibacterial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has been a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its sustained clinical relevance in an era of mounting antimicrobial resistance is attributed to a unique, multi-targeted mechanism of action and a correspondingly low incidence of resistance development. This technical guide provides a comprehensive analysis of nitrofurantoin's antibacterial spectrum, its molecular mechanism of action, the pathways of resistance, and detailed experimental protocols for its evaluation. Quantitative data on its in vitro activity against key uropathogens are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.

Antibacterial Spectrum and In Vitro Activity

Nitrofurantoin exhibits a broad spectrum of activity against many common uropathogens. Its efficacy is particularly notable against Escherichia coli, the most frequent causative agent of UTIs. The drug is also effective against other Gram-positive and Gram-negative bacteria, although some species exhibit intrinsic resistance. The in vitro activity of nitrofurantoin is summarized below, with data compiled from various surveillance studies. It is important to note that susceptibility can vary based on geographical location and institutional resistance patterns.

Data Presentation

Table 1: In Vitro Activity of Nitrofurantoin Against Common Uropathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Resistance Rate (%) |

| Escherichia coli | 16 | 16 - 128 | 2.1 - 30.1 |

| Staphylococcus saprophyticus | 8 | 16 | Low |

| Enterococcus faecalis | ≤16 | ≤16 | 4.8 |

| Klebsiella pneumoniae | 128 | 512 | 30.6 - 92.3 |

| Proteus mirabilis | - | - | Intrinsically Resistant |

| Pseudomonas aeruginosa | - | - | Intrinsically Resistant |

| Enterobacter spp. | 64 | 128 | 58.2 |

| Citrobacter spp. | 64 | 256 | 42.6 |

| Staphylococcus aureus | ≤16 | 64 | 8.3 |

Note: MIC₅₀ and MIC₉₀ values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Resistance rates can vary significantly between studies and geographical locations.

Mechanism of Action

Nitrofurantoin's bactericidal activity is a result of its conversion into highly reactive electrophilic intermediates within the bacterial cell. This process is significantly more efficient in bacterial cells than in mammalian cells, providing a degree of selective toxicity.[1] The multi-targeted nature of these intermediates is a key factor in the low rate of acquired resistance to nitrofurantoin.[2]

The mechanism can be delineated into the following key steps:

-

Uptake and Reduction: Nitrofurantoin is taken up by the bacterial cell. Inside the cytoplasm, it is reduced by bacterial flavoproteins, primarily the oxygen-insensitive nitroreductases NfsA and NfsB.[3]

-

Formation of Reactive Intermediates: This enzymatic reduction generates several reactive intermediates, including nitro-anion-free radicals and hydroxylamine.[4]

-

Multi-Target Attack: These highly reactive molecules non-specifically attack a variety of cellular components, leading to widespread damage and inhibition of critical cellular processes.[4] The primary targets include:

-

Ribosomal Proteins: The reactive intermediates bind to ribosomal proteins, leading to the inhibition of protein synthesis.[5][6]

-

Bacterial DNA and RNA: Damage to nucleic acids disrupts DNA replication and transcription.[2]

-

Krebs Cycle Enzymes: Inhibition of enzymes involved in aerobic energy metabolism disrupts cellular respiration.[7]

-

Cell Wall Synthesis: The integrity of the bacterial cell wall is compromised.

-

Caption: Nitrofurantoin's multi-targeted mechanism of action.

Mechanisms of Resistance

Acquired resistance to nitrofurantoin remains relatively uncommon due to its multifaceted mechanism of action. However, when it does occur, it is primarily associated with decreased activation of the drug or increased efflux.

The principal mechanisms of resistance include:

-

Mutations in Nitroreductase Genes: The most common mechanism of resistance involves mutations in the nfsA and nfsB genes, which encode the nitroreductase enzymes.[8][9] These mutations can lead to the production of non-functional or less efficient enzymes, thereby preventing the conversion of nitrofurantoin into its active, toxic intermediates. Resistance often develops in a stepwise manner, with initial mutations in nfsA followed by mutations in nfsB conferring higher levels of resistance.[8]

-

Efflux Pumps: Overexpression of the OqxAB efflux pump, encoded by the oqxAB genes, can contribute to nitrofurantoin resistance.[1][10] This pump actively transports nitrofurantoin out of the bacterial cell, reducing its intracellular concentration and preventing it from reaching its targets. The presence of oqxAB, particularly in combination with nfsA mutations, can lead to high-level resistance.[1][10]

Caption: Primary mechanisms of nitrofurantoin resistance.

Experimental Protocols

Accurate determination of nitrofurantoin's in vitro activity is crucial for clinical decision-making and resistance surveillance. The following are detailed methodologies for two standard susceptibility testing methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

Nitrofurantoin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or DMSO, depending on nitrofurantoin solubility)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Nitrofurantoin Stock Solution: Prepare a stock solution of nitrofurantoin at a concentration of 1280 µg/mL in a suitable solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the nitrofurantoin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from 3-5 isolated colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the nitrofurantoin dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of nitrofurantoin at which there is no visible growth (turbidity) in the well.

Caption: Workflow for Broth Microdilution MIC Testing.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Nitrofurantoin disks (300 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

Inoculation of Agar Plate: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Application of Disks: Aseptically apply a 300 µg nitrofurantoin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

Conclusion

Nitrofurantoin remains a valuable therapeutic agent for the treatment of uncomplicated UTIs, largely due to its broad spectrum of activity against common uropathogens and a low propensity for resistance development. Its unique, multi-targeted mechanism of action, involving the intracellular generation of reactive intermediates that damage multiple cellular components, presents a significant hurdle for bacteria to overcome via single-point mutations. While resistance, primarily through the inactivation of nitroreductases or efflux pump overexpression, can occur, its prevalence remains relatively low for key pathogens like E. coli. Continued surveillance of nitrofurantoin susceptibility patterns and a thorough understanding of its mechanisms of action and resistance are essential for preserving its efficacy for future generations. The standardized experimental protocols outlined in this guide provide a framework for the accurate and reproducible assessment of nitrofurantoin's antibacterial activity, which is fundamental to both clinical microbiology and novel drug development efforts.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 3. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 10. Plasmid-Mediated OqxAB Is an Important Mechanism for Nitrofurantoin Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Stepwise March Towards Resistance: An In-depth Technical Guide to the Evolution of Nitrofurantoin Resistance in E. coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for decades, has remarkably maintained low resistance rates in Escherichia coli. This durability is primarily attributed to its multifaceted mechanism of action and the complex, stepwise evolutionary path required for the development of high-level resistance. This technical guide provides a comprehensive overview of the molecular underpinnings of nitrofurantoin resistance in E. coli, detailing the key genetic determinants, the fitness costs associated with resistance, and the experimental methodologies used to investigate this phenomenon. Through a synthesis of current research, we present quantitative data in structured tables for comparative analysis and visualize critical pathways and workflows to offer a deeper understanding for researchers and drug development professionals engaged in combating antimicrobial resistance.

Introduction

Nitrofurantoin is a synthetic nitrofuran antibiotic that, upon activation within the bacterial cell, generates highly reactive electrophilic intermediates. These intermediates non-specifically damage a multitude of cellular components, including ribosomal proteins, DNA, and enzymes involved in crucial metabolic pathways such as the citric acid cycle and cell wall synthesis.[1][2][3][4] This multi-targeted mechanism of action is a key factor in its sustained efficacy and the relatively slow emergence of resistance.

The primary mechanism of action involves the reduction of the nitro group on the furan (B31954) ring by bacterial nitroreductases. In E. coli, this activation is primarily carried out by two oxygen-insensitive nitroreductases, NfsA and NfsB.[1] The evolution of resistance is, therefore, intrinsically linked to the inactivation of these enzymes.

Molecular Mechanisms of Resistance

The development of high-level resistance to nitrofurantoin in E. coli is not a single event but rather a sequential process of accumulating loss-of-function mutations.[5]

The Central Role of Nitroreductase Inactivation: nfsA and nfsB

The most common route to nitrofurantoin resistance involves mutations in the genes encoding the nitroreductases NfsA and NfsB.[5] These enzymes are responsible for the reductive activation of the nitrofurantoin prodrug.[1]

-

nfsA : Inactivation of the major nitroreductase, NfsA, is typically the first step in the evolution of resistance. This initial mutation confers a low to moderate level of resistance.[6]

-

nfsB : A subsequent mutation inactivating the minor nitroreductase, NfsB, is required to achieve clinically significant, high-level resistance.[6]

Mutations in these genes can include point mutations, insertions, deletions, or the integration of insertion sequence elements, all leading to non-functional proteins.[6]

The Contribution of ribE

Mutations in the ribE gene, which encodes lumazine (B192210) synthase, have also been implicated in nitrofurantoin resistance. Lumazine synthase is an essential enzyme in the biosynthesis of flavin mononucleotide (FMN), a critical cofactor for the function of both NfsA and NfsB.[7] A dysfunctional RibE leads to reduced FMN levels, thereby impairing the activity of the nitroreductases and their ability to activate nitrofurantoin.

The Role of Efflux Pumps and Outer Membrane Porins

While less common than nitroreductase inactivation, other mechanisms can contribute to reduced susceptibility to nitrofurantoin:

-

OqxAB Efflux Pump: The horizontally acquired oqxAB gene complex encodes a multidrug efflux pump that can actively transport nitrofurantoin out of the bacterial cell, leading to reduced intracellular concentrations.

-

Outer Membrane Porins (OmpC and OmpF): Changes in the expression or function of outer membrane porins, such as OmpC and OmpF, can alter the permeability of the bacterial cell envelope to nitrofurantoin, thereby restricting its entry.

Quantitative Data on Nitrofurantoin Resistance

The evolution of nitrofurantoin resistance is characterized by measurable changes in minimum inhibitory concentrations (MICs) and associated fitness costs.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Nitrofurantoin against E. coli

| Strain Type | Genotype | Typical MIC Range (µg/mL) | Reference(s) |

| Wild-Type (Susceptible) | nfsA+nfsB+ | 1 - 16 | [8][9] |

| First-Step Mutant | nfsA-nfsB+ | 32 - 64 | [5] |

| Second-Step Mutant (Resistant) | nfsA-nfsB- | >64 - 512+ | [5][9] |

| ribE Mutant | ribE- | Reduced Susceptibility | [7] |

Table 2: Fitness Cost Associated with Nitrofurantoin Resistance in E. coli

| Resistance Mechanism | Fitness Cost (Reduction in Growth Rate) | Experimental Context | Reference(s) |

| nfsA and/or nfsB mutations | 2% - 10% | In vitro studies | [5][8][10] |

| nfsA and/or nfsB mutations | ~6% | Comparison of clinical isolates | [8] |

| Experimentally evolved resistance | Minimal fitness cost | Laboratory evolution experiments | [9][10] |

Visualizing the Pathways and Processes

Nitrofurantoin Activation and Resistance Pathway

The following diagram illustrates the mechanism of nitrofurantoin activation by NfsA and NfsB and how mutations in the encoding genes, as well as in ribE, lead to resistance.

Experimental Workflow for Studying Nitrofurantoin Resistance Evolution

This diagram outlines a typical experimental workflow for investigating the evolution of nitrofurantoin resistance in a laboratory setting.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of nitrofurantoin can be determined using standardized methods such as broth microdilution or agar dilution.

Protocol: Broth Microdilution Method

-

Preparation of Nitrofurantoin Stock Solution: Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., dimethylformamide) and then dilute with sterile water to the desired starting concentration.

-

Preparation of Microtiter Plate:

-

Dispense sterile cation-adjusted Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

-

Perform a serial two-fold dilution of the nitrofurantoin stock solution across the wells to create a range of concentrations (e.g., 0.25 to 512 µg/mL).

-

Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).

-

-

Inoculum Preparation:

-

From a pure culture of the E. coli strain, suspend several colonies in MHB to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

-

Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: The MIC is the lowest concentration of nitrofurantoin at which there is no visible bacterial growth (turbidity).

Generation of nfsA and nfsB Knockout Mutants using Lambda Red Recombineering

This protocol provides a general framework for creating targeted gene knockouts in E. coli.

-

Preparation of Electrocompetent Cells:

-

Grow the recipient E. coli strain carrying the pKD46 plasmid (which expresses the Lambda Red recombinase enzymes) at 30°C in LB broth with ampicillin (B1664943) to an OD600 of 0.4-0.6.

-

Induce the expression of the recombinase genes by adding L-arabinose and continuing incubation for 1 hour.

-

Make the cells electrocompetent by washing them multiple times with ice-cold 10% glycerol.

-

-

Preparation of the PCR Product for Recombination:

-

Amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) using PCR with primers that have 5' extensions homologous to the regions flanking the target gene (nfsA or nfsB).

-

-

Electroporation and Recombination:

-

Electroporate the purified PCR product into the prepared electrocompetent cells.

-

Allow the cells to recover in SOC medium at 37°C for 1-2 hours.

-

-

Selection of Mutants:

-

Plate the cells on LB agar containing the appropriate antibiotic (e.g., kanamycin) to select for transformants where the target gene has been replaced by the resistance cassette.

-

-

Curing of the Helper Plasmid:

-

To remove the temperature-sensitive pKD46 plasmid, culture the mutant strain at 37-42°C without ampicillin.

-

-

Verification of the Knockout:

-

Confirm the gene knockout by PCR using primers that flank the target gene and by DNA sequencing.

-

Conclusion

The evolution of nitrofurantoin resistance in E. coli is a well-defined, stepwise process primarily driven by the sequential inactivation of the nitroreductases NfsA and NfsB. While other mechanisms exist, they play a secondary role. The fitness cost associated with these mutations, although present, may not be sufficient to prevent the emergence of resistance, particularly under sub-inhibitory concentrations of the antibiotic. A thorough understanding of these molecular mechanisms and the evolutionary dynamics is crucial for the continued effective use of nitrofurantoin and for the development of novel strategies to combat the growing threat of antimicrobial resistance. The protocols and data presented in this guide provide a foundational resource for researchers dedicated to this critical area of study.

References

- 1. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 3. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 4. Characterization of Fosfomycin and Nitrofurantoin Resistance Mechanisms in Escherichia coli Isolated in Clinical Urine Samples [mdpi.com]

- 5. Exploring the in situ evolution of nitrofurantoin resistance in clinically derived uropathogenic Escherichia coli isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into durability against resistance from the antibiotic nitrofurantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

The Genetic Basis of Bacterial Resistance to Nitrofurantoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has long been a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs). Its clinical utility is underscored by a generally low prevalence of resistance compared to other antibiotics. However, the emergence of nitrofurantoin-resistant bacterial strains poses a growing concern in clinical settings. Understanding the genetic underpinnings of this resistance is paramount for the development of novel therapeutic strategies and for the continued effective use of this important antimicrobial agent. This technical guide provides a comprehensive overview of the core genetic mechanisms conferring bacterial resistance to nitrofurantoin, detailed experimental protocols for their investigation, and quantitative data to inform research and development efforts.

Core Mechanisms of Nitrofurantoin Resistance

The antibacterial action of nitrofurantoin is dependent on its intracellular reduction by bacterial nitroreductases into highly reactive electrophilic intermediates. These intermediates are responsible for damaging bacterial DNA, ribosomes, and other macromolecules, ultimately leading to cell death. Consequently, the primary mechanisms of resistance revolve around the disruption of this activation pathway or the active removal of the drug from the cell.

The principal genetic determinants of nitrofurantoin resistance are mutations within the genes encoding the oxygen-insensitive nitroreductases, nfsA and nfsB.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] These mutations can lead to the production of truncated or non-functional proteins, thereby preventing the conversion of nitrofurantoin into its toxic metabolites. Resistance often develops in a stepwise manner, with initial mutations in nfsA followed by secondary mutations in nfsB, leading to higher levels of resistance.[9]

In addition to the inactivation of nitroreductases, other genetic alterations contribute to nitrofurantoin resistance. These include:

-

Mutations in the ribE gene: This gene encodes for 6,7-dimethyl-8-ribityllumazine (B135004) synthase, an enzyme involved in the biosynthesis of flavin mononucleotide (FMN), a critical cofactor for the NfsA and NfsB nitroreductases.[1][11][18][19][20] Deletions or mutations in ribE can impair nitroreductase activity and contribute to resistance, although these mutations are less common in clinical isolates compared to nfsA and nfsB mutations.[1][18][19]

-

Overexpression of Efflux Pumps: Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell. The plasmid-mediated oqxAB efflux pump, belonging to the Resistance-Nodulation-Division (RND) family, has been shown to confer resistance to nitrofurantoin.[1][3][4][5][7][11][13][21][22] Overexpression of other efflux pumps, such as AcrAB-TolC, can also contribute to reduced susceptibility.[1] Mutations in the regulatory genes of these pumps, such as ramR, can lead to their overexpression.[1][20][23][24]

Quantitative Data on Nitrofurantoin Resistance

The level of resistance to nitrofurantoin, as measured by the Minimum Inhibitory Concentration (MIC), often correlates with the specific genetic mutations present in a bacterial isolate. The following tables summarize quantitative data on nitrofurantoin resistance associated with various genetic determinants.

| Gene | Mutation Type | Bacterial Species | Nitrofurantoin MIC (µg/mL) | Reference(s) |

| Wild-Type | - | Escherichia coli | ≤ 32 | [8][17] |

| nfsA | Single mutant | Escherichia coli | 32 | [25] |

| nfsA and nfsB | Double mutant | Escherichia coli | ≥ 128 | [8][9][26][27] |

| oqxAB | Presence of plasmid | Klebsiella pneumoniae | 128 (from 32 in susceptible) | [20][23][24] |

| ramA overexpression | Mutation in ramR | Klebsiella pneumoniae | 128 | [20][23][24] |

| acrB and oqxB deletion | Double knockout | Klebsiella pneumoniae | 8 (from 128 in resistant) | [20][23][24] |

Table 1: Nitrofurantoin MIC Values Associated with Specific Genetic Determinants. This table illustrates the impact of mutations in nitroreductase genes and the presence of efflux pumps on the minimum inhibitory concentration of nitrofurantoin.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 16 | 16 | [28] |

| Staphylococcus pseudintermedius | 8 | 16 | [28] |

| Enterococcus faecium | 64 | 128 | [28] |

Table 2: Nitrofurantoin MIC Distribution for Common Uropathogens. This table provides the MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Investigating the genetic basis of nitrofurantoin resistance requires a combination of microbiological, molecular, and genetic techniques. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Prepare Nitrofurantoin Stock Solution: Dissolve nitrofurantoin powder in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

-

Prepare Inoculum: Culture the bacterial isolate overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture in fresh CAMHB to achieve a standardized inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the nitrofurantoin stock solution in CAMHB to achieve a range of desired concentrations.

-

Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate: Incubate the plate at 35-37°C for 16-20 hours.

-

Read Results: The MIC is the lowest concentration of nitrofurantoin at which there is no visible bacterial growth.[29][30]

Identification of Resistance Genes and Mutations

Method: Whole Genome Sequencing (WGS) and Analysis

Principle: WGS provides a comprehensive view of the bacterial genome, allowing for the identification of mutations in known resistance genes (nfsA, nfsB, ribE) and the detection of acquired resistance genes (e.g., oqxAB).

Protocol:

-

DNA Extraction: Isolate high-quality genomic DNA from a pure bacterial culture using a commercial DNA extraction kit.

-

Library Preparation: Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).

-

Sequencing: Perform high-throughput sequencing of the prepared library.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Genome Assembly: Assemble the reads into a draft or complete genome sequence.

-

Gene Prediction and Annotation: Identify and annotate genes within the assembled genome.

-

Variant Calling: Align the sequencing reads to a reference genome of a susceptible strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions within nfsA, nfsB, and ribE.

-

Resistance Gene Detection: Use bioinformatics tools such as ResFinder to screen the assembled genome for the presence of acquired resistance genes like oqxAB.[25][31][32][33][34]

-

Functional Analysis of Resistance Mechanisms

a. Gene Knockout and Complementation

Principle: To confirm the role of a specific gene in resistance, it can be inactivated (knocked out). Subsequently, a functional copy of the gene can be reintroduced (complementation) to see if susceptibility is restored.

Protocol (using homologous recombination):

-